![molecular formula C16H21F3N2O B5733563 N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)
N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea inhibits BTK by binding to the active site of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of BCR signaling, which results in the induction of apoptosis (programmed cell death) in cancer cells and the modulation of immune responses in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells and inhibits their proliferation and migration. This compound also modulates immune responses by suppressing the activation and differentiation of B-cells and T-cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments. It has high potency and selectivity for BTK, which makes it a valuable tool for studying the BCR signaling pathway and its role in cancer and autoimmune diseases. This compound is also available in sufficient quantities for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to formulate for in vivo studies. This compound also has a short half-life in vivo, which requires frequent dosing for prolonged efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea. One of the main areas of focus is its clinical development for the treatment of cancer and autoimmune diseases. Several clinical trials are underway to evaluate its safety and efficacy in humans. Another area of focus is the optimization of its pharmacokinetic properties, such as solubility and half-life, for improved efficacy in vivo. This compound can also be used as a tool for studying the BCR signaling pathway and its role in cancer and autoimmune diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea involves several steps, starting from the reaction of 2-(trifluoromethyl)aniline with cyclooctyl isocyanate to form the intermediate this compound. This intermediate is then subjected to further reactions to obtain the final product, this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. It has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in humans. This compound has been shown to inhibit BTK, which plays a crucial role in the survival and proliferation of cancer cells and the activation of immune cells. Therefore, this compound has the potential to be used as a targeted therapy for cancer and autoimmune diseases.
Eigenschaften
IUPAC Name |
1-cyclooctyl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c17-16(18,19)13-10-6-7-11-14(13)21-15(22)20-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBRVAJMYJCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
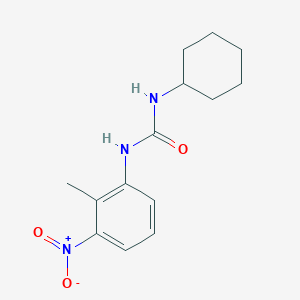
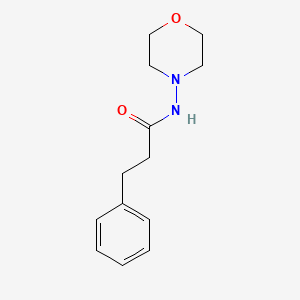
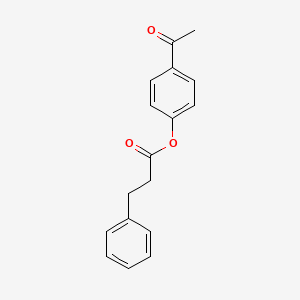
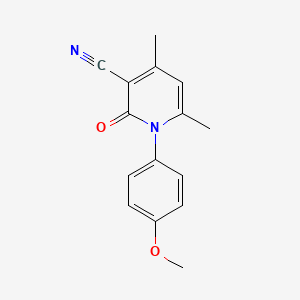
![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)
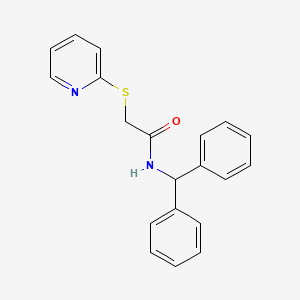
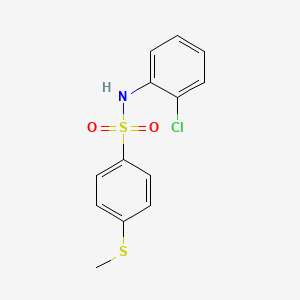
![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)
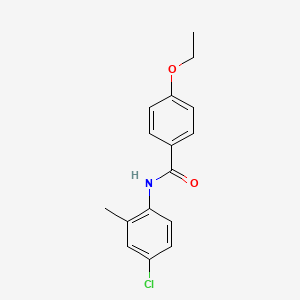
![4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5733582.png)